molecular formula C13H10N4O2S2 B2644136 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 898513-01-4

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2644136
CAS RN: 898513-01-4
M. Wt: 318.37
InChI Key: SDHIHCLSULRMGW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually described in terms of the starting materials (reactants), the reaction conditions, and the final product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Organosulfur Chemistry

Given its sulfur-containing groups, N-BMGME falls within the realm of organosulfur compounds. It has garnered attention for its potential applications in diverse scientific fields. Notably, it has served as a:

  • Enzyme Inhibitor : Investigating its impact on enzyme activity could reveal valuable insights .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as cells or enzymes .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include more in-depth studies of its mechanism of action, the development of methods to synthesize it more efficiently, or research into potential applications .

properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c1-20-13-16-15-12(21-13)14-11(18)9-7-10(19-17-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHIHCLSULRMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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